2H-phosphole
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Overview
Description
2H-phosphole is a phosphole.
Scientific Research Applications
Synthetic Intermediates in Organophosphorus Chemistry
- 2H-Phospholes as Powerful Intermediates : 2H-phospholes, generated from 1-R-1H-phospholes, exhibit cyclopentadiene-like chemistry. They are involved in cycloaddition reactions with alkenes, alkynes, dienes, and aldehydes. The products of these reactions have applications in homogeneous and asymmetric catalysis and in the development of electroconducting polymers (Mathey, 2004).
Reactivity and Aromaticity
- Aromaticity and Reactivity of 2,4,6-Trialkylphenylphospholes : These compounds exhibit slight aromaticity and are involved in reactions leading to the formation of 3- and 2-substituted products, which may have applications in the preparation of phosphanorbornene derivatives (Keglevich et al., 2005).
Catalysis and Ligand Design
- Asymmetric Catalysis : 2H-phospholes undergo highly stereoselective Diels-Alder reactions, producing phosphorus-chiral phosphanorbornenes. These have potential applications in asymmetric catalysis and ligand design (Möller et al., 2016).
Optoelectronic Materials
- Phosphole-Based π-Conjugated Systems : Phosphole derivatives are promising candidates for optoelectronic materials. They are used in organic solar cells, and their structural, optical, and electrochemical properties are key to their applications (Matano, 2015).
Fluorescence Response
- Fluorescence Sensor Probes : Phosphole derivatives have been shown to be effective in detecting gaseous strong acids through changes in emitting color, showcasing their potential in sensor applications (Gong et al., 2015).
Non-Linear Optics (NLO) Chromophores
- NLO Chromophores : 2-Aryl-5-styrylphospholes, as a class of compounds, demonstrate high molecular hyperpolarizabilities, indicating their potential as second-order NLO chromophores (Matano et al., 2007).
properties
CAS RN |
23630-06-0 |
---|---|
Molecular Formula |
C4H5P |
Molecular Weight |
84.06 g/mol |
IUPAC Name |
2H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-3H,4H2 |
InChI Key |
CTJCNGICLXYWOR-UHFFFAOYSA-N |
SMILES |
C1C=CC=P1 |
Canonical SMILES |
C1C=CC=P1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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